bis(5-fluoro-2,4-dihydroxyphenyl)methanone
Description
Properties
CAS No. |
430459-44-2 |
|---|---|
Molecular Formula |
C13H8F2O5 |
Molecular Weight |
282.20 g/mol |
IUPAC Name |
bis(5-fluoro-2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8F2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H |
InChI Key |
XPOHFOREFHRMND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)O)C(=O)C2=CC(=C(C=C2O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-fluoro-2,4-dihydroxyphenyl)methanone typically involves the reaction of 5-fluoro-2,4-dihydroxybenzaldehyde with appropriate reagents under controlled conditions . One common method includes the use of a Friedel-Crafts acylation reaction, where the aldehyde is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of strong oxidizing agents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of bis(5-fluoro-2,4-dihydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design . Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable scaffold for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its incorporation into polymers and coatings can improve their thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of bis(5-fluoro-2,4-dihydroxyphenyl)methanone involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions . The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- Bis(4-fluorophenyl)methanol
- Bis(2,4-dihydroxyphenyl)methanone
- Bis(5-fluoro-2,4-dihydroxyphenyl)methanol
Uniqueness: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone is unique due to the presence of both fluorine atoms and hydroxyl groups on the benzophenone core . This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
